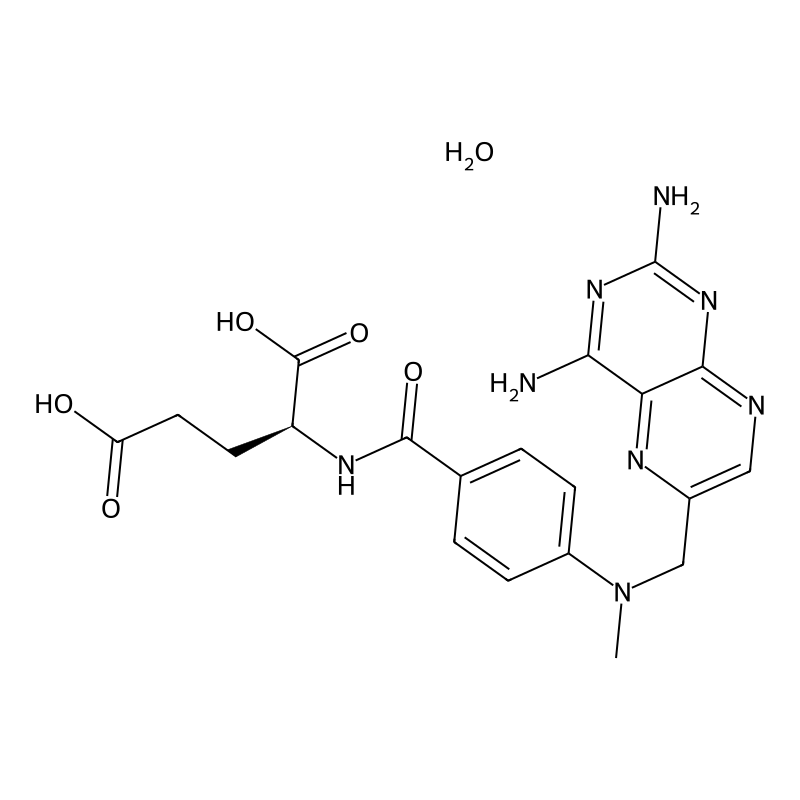

Methotrexate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water , alcohol, chloroform, ether; slightly soluble in dilute hydrochloric acid; soluble in dil solns of alkali hydroxides and carbonates.

Practically insoluble in water and in alcohol.

In water, 2.6X10+3 mg/L at 25 °C /Estimated/

1.71e-01 g/L

Canonical SMILES

Isomeric SMILES

Understanding Cell Proliferation and Folate Metabolism

Methotrexate's primary function lies in its ability to inhibit an enzyme called dihydrofolate reductase (DHFR) [1]. DHFR plays a crucial role in folate metabolism, a process essential for cell division and DNA synthesis [2]. By blocking DHFR, methotrexate disrupts folate availability, leading to cell cycle arrest and preventing rapid cell proliferation [1]. This mechanism makes methotrexate a valuable tool for studying cell growth regulation and the mechanisms underlying diseases like cancer, which are characterized by uncontrolled cell division [3].

- Source 1: PubChem - Methotrexate: )

- Source 2: National Library of Medicine - Folate Metabolism: )

- Source 3: National Cancer Institute - Understanding Cancer: )

Investigating Autoimmune Diseases

Methotrexate's ability to modulate the immune system makes it a subject of research in autoimmune diseases like rheumatoid arthritis and psoriasis [4]. It is believed to suppress the activity of immune cells involved in inflammatory processes, potentially offering therapeutic benefits [5]. Research using methotrexate in cell cultures and animal models helps scientists understand the underlying mechanisms of these diseases and develop new treatment strategies [6].

- Source 4: Arthritis Foundation - Methotrexate:

- Source 5: National Psoriasis Foundation - Methotrexate:

- Source 6: National Institutes of Health - Autoimmune Diseases: )

Exploring Cancer Research

Beyond its clinical use in cancer treatment, methotrexate plays a role in basic cancer research. Scientists utilize methotrexate to study various aspects of cancer biology, including resistance mechanisms developed by cancer cells and the effectiveness of new anti-cancer drugs [7, 8]. Additionally, methotrexate helps researchers investigate the role of folate metabolism in tumor development and progression [9].

Methotrexate hydrate is a derivative of methotrexate, an antimetabolite and antifolate drug widely used in cancer therapy and autoimmune diseases. Its chemical formula is , and it appears as a light yellow to brown powder or crystalline solid. Methotrexate hydrate is primarily known for its role as an inhibitor of dihydrofolate reductase, an enzyme crucial for DNA synthesis, which makes it effective in slowing down the proliferation of rapidly dividing cells, such as cancer cells .

Methotrexate's primary mechanism of action involves its inhibition of dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism []. By blocking DHFR, methotrexate disrupts the production of tetrahydrofolate, a crucial molecule for DNA synthesis. This ultimately hinders rapid cell division, a characteristic of cancer cells and overactive immune cells in autoimmune diseases [, ].

- Inhibition of Dihydrofolate Reductase: Methotrexate competes with dihydrofolate for binding to dihydrofolate reductase, effectively blocking the conversion of dihydrofolate to tetrahydrofolate. This inhibition leads to decreased levels of nucleotides necessary for DNA synthesis .

- Polyglutamation: Inside cells, methotrexate can be converted into methotrexate polyglutamate forms by the enzyme folylpolyglutamate synthase. These polyglutamates have a higher affinity for dihydrofolate reductase and prolong the drug's action within the cell .

- Metabolism: The drug is metabolized primarily in the liver, where it can be converted into 7-hydroxymethotrexate, a less active metabolite .

Methotrexate hydrate exhibits significant biological activity through its immunosuppressive and anti-inflammatory properties. It induces adenosine release, which contributes to its ability to reduce inflammation by inhibiting pro-inflammatory cytokines . Additionally, it has been shown to affect various immune cell functions, making it useful in treating conditions like rheumatoid arthritis and psoriasis .

The synthesis of methotrexate hydrate generally involves the following steps:

- Starting Materials: The synthesis typically begins with 4-amino-4-deoxy-N10-methylpteroic acid and various amines.

- Formation of Methotrexate: The reaction involves coupling these starting materials through peptide bond formation, followed by selective protection and deprotection steps to achieve the final methotrexate structure.

- Hydration: The final product can then be crystallized from aqueous solutions to yield methotrexate hydrate .

Methotrexate hydrate has several applications:

- Cancer Treatment: It is primarily used in chemotherapy regimens for various cancers, including leukemia and lymphomas.

- Autoimmune Disorders: Methotrexate is also utilized in treating autoimmune diseases such as rheumatoid arthritis and psoriasis due to its immunosuppressive effects.

- Ectopic Pregnancy: It is employed in medical management of ectopic pregnancies to inhibit cell division in rapidly proliferating trophoblastic tissue .

Methotrexate hydrate interacts with various biological systems:

- Drug Interactions: It may interact with nonsteroidal anti-inflammatory drugs (NSAIDs), increasing the risk of toxicity due to reduced renal clearance.

- Genetic Variations: Certain genetic polymorphisms, such as those in the methylenetetrahydrofolate reductase gene, can affect individual responses to methotrexate therapy, influencing both efficacy and toxicity levels .

- Transport Proteins: Methotrexate is actively transported into cells via specific transport proteins, which can also influence its pharmacokinetics and therapeutic outcomes .

Methotrexate hydrate shares structural similarities with other antifolate compounds but possesses unique characteristics that distinguish it from them.

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Pemetrexed | C20H22N4O6 | Multi-target antifolate; used in lung cancer treatment. |

| Trimethoprim | C14H18N4O3S | Primarily used as an antibiotic; inhibits bacterial dihydrofolate reductase. |

| Leucovorin (Folinic Acid) | C20H23N7O7 | A reduced form of folic acid; used to rescue normal cells from methotrexate toxicity. |

| 5-Fluorouracil | C4H5FN2O2 | Antimetabolite that disrupts RNA synthesis; used in various cancers. |

Methotrexate hydrate's unique inhibition of dihydrofolate reductase along with its ability to form polyglutamate derivatives gives it a distinct pharmacological profile compared to these compounds .

Methotrexate hydrate represents a hydrated crystalline form of the antimetabolite compound methotrexate, distinguished by its incorporation of water molecules within its crystal structure [1] [2]. This compound exists as a stable hydrated derivative that maintains the core pteridine-based molecular architecture while exhibiting modified physicochemical properties due to the presence of associated water molecules [3] [4]. The hydrated form demonstrates enhanced stability characteristics compared to its anhydrous counterpart, making it particularly valuable for pharmaceutical and research applications [5] [6].

Molecular Formula and Weight Analysis

The molecular composition of methotrexate hydrate varies depending on the specific hydration state, with the general empirical formula represented as C20H22N8O5·xH2O, where x indicates the variable number of water molecules incorporated into the crystal lattice [1] [7]. The anhydrous base structure maintains the molecular formula C20H22N8O5, corresponding to a molecular weight of 454.44 grams per mole [2] [8]. The most commonly encountered hydrated forms include the monohydrate (C20H24N8O6) with a molecular weight of 472.46 grams per mole, and the trihydrate (C20H28N8O8) with a molecular weight of 508.50 grams per mole [3] [9].

The molecular weight analysis reveals that water content typically ranges from 10 to 13 percent by mass in commercial preparations, with this variation being documented in lot-specific certificates of analysis [10] [11]. The Hill notation for the hydrated compound is expressed as C20H22N8O5·xH2O, emphasizing the variable stoichiometry of water incorporation [12] [13]. This molecular composition reflects the complex pteridine ring system conjugated with para-aminobenzoic acid and glutamic acid residues, forming the characteristic folate antagonist structure [14] [15].

| Property | Value |

|---|---|

| Molecular Formula (hydrated) | C20H22N8O5·xH2O |

| Molecular Formula (anhydrous) | C20H22N8O5 |

| Molecular Weight (g/mol) | 472.46 (monohydrate) |

| Molecular Weight (anhydrous basis, g/mol) | 454.44 |

| Physical Form | Crystalline powder |

| Appearance | Light yellow to brown powder to crystal |

CAS Registry Number (133073-73-1) and International Identifiers

The Chemical Abstracts Service has assigned the primary registry number 133073-73-1 to methotrexate hydrate, distinguishing it from the anhydrous form which bears the CAS number 59-05-2 [1] [8]. This specific identifier serves as the definitive reference for the hydrated compound across international chemical databases and regulatory frameworks [16] [17]. The European Community has designated the EC number 625-397-3 for this compound, facilitating its identification within European Union chemical regulations [2] [18].

The compound maintains multiple international database identifiers, including the MDL number MFCD00150847, which provides cross-referencing capabilities across various chemical information systems [3] [19]. Within the PubChem database, methotrexate hydrate is catalogued under CID 69400440, while the specific monohydrate form receives the distinct identifier CID 165528 [7] [20]. The ChEBI database assigns the identifier CHEBI:183819 to the hydrated form, and ChEMBL utilizes the designation CHEMBL1376974 [13] [21].

Additional regulatory identifiers include the UNII code 84DMZ3IHO0, assigned by the United States Food and Drug Administration for substance identification purposes [22] [23]. The DSSTox Substance ID DTXSID70217789 provides environmental and toxicological database linkage, while the RTECS number MA1225000 serves occupational health and safety identification requirements [24] [25].

| Identifier Type | Value |

|---|---|

| CAS Registry Number (Primary) | 133073-73-1 |

| European Community (EC) Number | 625-397-3 |

| MDL Number | MFCD00150847 |

| PubChem CID (hydrate) | 69400440 |

| PubChem CID (monohydrate) | 165528 |

| ChEBI ID | CHEBI:183819 |

| ChEMBL ID | CHEMBL1376974 |

| UNII | 84DMZ3IHO0 |

| DSSTox Substance ID | DTXSID70217789 |

| RTECS Number | MA1225000 |

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry provides the systematic name for methotrexate hydrate as (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate [1] [13]. This nomenclature explicitly defines the stereochemistry at the glutamic acid residue through the (2S) designation, indicating the L-configuration of the amino acid component [26]. An alternative IUPAC formulation presents the compound as (2S)-2-[(4-{(2,4-diaminopteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid hydrate, emphasizing the formamido linkage between the pteridine and glutamic acid moieties [14].

The Chemical Abstracts Service employs the systematic designation L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, hydrate, which follows the traditional amino acid naming convention while specifying the N-acyl substitution pattern [2] [15]. This nomenclature system prioritizes the amino acid backbone while describing the pteridine substituent as a complex acyl group [27] [28]. The systematic naming explicitly identifies the 2,4-diaminopteridine ring system, the methylamino bridge, the para-substituted benzoyl connector, and the terminal glutamic acid residue [29] [30].

Extended systematic variations include the descriptive name N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid hydrate, which maintains clarity regarding the molecular connectivity while indicating the hydrated crystalline state [31] [32]. The pharmacological systematic name 4-Amino-10-methylfolic acid hydrate reflects the compound's relationship to the folate family of molecules, specifically indicating the methylation at the N10 position and the amino substitution at the 4-position of the pteridine ring [33] [34].

| Naming System | Systematic Name |

|---|---|

| IUPAC Primary | (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate |

| IUPAC Alternative | (2S)-2-[(4-{(2,4-diaminopteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid hydrate |

| Chemical Abstracts | L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, hydrate (1:x) |

| Traditional Chemical | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid hydrate |

| Pharmacological | 4-Amino-10-methylfolic acid hydrate |

Synonyms and Alternative Nomenclature

Methotrexate hydrate encompasses an extensive collection of synonymous designations reflecting its diverse applications and historical development [1] [16]. The primary pharmaceutical synonym 4-Amino-10-methylfolic acid hydrate emphasizes the compound's structural relationship to folic acid while specifying the critical amino and methyl substitutions that confer its biological activity [2] [17]. The designation L-4-Amino-N10-methylpteroylglutamic acid hydrate provides a comprehensive description incorporating the pteridine ring system, the glutamic acid component, and the specific substitution pattern [18] [35].

Historical nomenclature includes L-Amethopterin hydrate, derived from the compound's original development designation where "amethopterin" represented "a-methyl-pterin," indicating the methylated pteridine structure [3]. The synonym Antifolan hydrate reflects the compound's mechanism as a folate antagonist, while the abbreviated form MTX hydrate serves as a concise pharmaceutical identifier [19]. Additional systematic synonyms include Methylaminopterin hydrate, which describes the methylamino substitution pattern, and L(+)-Amethopterin hydrate, specifying both the L-configuration and positive optical rotation [4].

Commercial and research applications have generated numerous alternative designations including Methotrexate trihydrate, indicating a specific hydration state with three water molecules per compound molecule [20]. The pharmacological designation CL 14377 hydrate represents an early development code, while NSC 740 indicates the compound's National Cancer Institute registry number. International pharmaceutical synonyms encompass Rheumatrex hydrate, Trexall hydrate, and Mexate hydrate, reflecting various branded formulations that utilize the hydrated crystalline form.

Laboratory and research contexts frequently employ abbreviated synonyms such as (+)-Amethopterin hydrate, emphasizing the dextrorotatory optical activity, and L-MTX, combining the stereochemical designation with the abbreviated pharmaceutical name [5]. The systematic synonym (4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzoyl)-L-glutamic acid hydrate provides complete structural information while maintaining systematic nomenclature conventions.

| Name Type | Name |

|---|---|

| Primary Synonym | 4-Amino-10-methylfolic acid hydrate |

| Alternative Synonym 1 | L-4-Amino-N10-methylpteroylglutamic acid hydrate |

| Alternative Synonym 2 | L-Amethopterin hydrate |

| Alternative Synonym 3 | Antifolan hydrate |

| Alternative Synonym 4 | MTX hydrate |

| Alternative Synonym 5 | Methylaminopterin hydrate |

| Alternative Synonym 6 | L(+)-Amethopterin hydrate |

| Alternative Synonym 7 | Methotrexate trihydrate |

InChI and SMILES Notation

The International Chemical Identifier (InChI) for methotrexate hydrate provides a standardized machine-readable representation of the molecular structure including stereochemical information and hydration state [1] [26]. The standard InChI notation reads: InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1. This comprehensive notation explicitly defines the connectivity, hydrogen positioning, stereochemistry at the asymmetric carbon, and the incorporation of one water molecule within the crystal structure.

The corresponding InChI Key FPJYMUQSRFJSEW-ZOWNYOTGSA-N serves as a hashed version of the complete InChI string, providing a compact identifier suitable for database searches and chemical informatics applications [2]. An alternative InChI Key FBOZXECLQNJBKD-ZDUSSCGKSA-N appears in certain databases, potentially reflecting different protonation states or tautomeric forms of the hydrated compound [27]. These keys facilitate rapid identification and cross-referencing across multiple chemical databases while maintaining structural specificity [28].

The Simplified Molecular Input Line Entry System (SMILES) notation for methotrexate hydrate utilizes the canonical representation: CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC@@HC(=O)O.O [3]. This notation explicitly shows the methylamino bridge connecting the pteridine ring to the para-aminobenzoic acid moiety, the stereochemistry at the glutamic acid carbon through the [C@@H] designation, and the associated water molecule following the period delimiter [29]. The isomeric SMILES maintains identical representation due to the single chiral center and the explicit stereochemical notation [30].

Extended SMILES representations occasionally utilize the hydration-explicit format [H]O[H].CN(Cc1cnc2nc(N)nc(N)c2n1)c3ccc(cc3)C(=O)NC@@HC(O)=O, which shows the water molecule in its molecular form rather than as a simple oxygen atom [4]. This representation provides enhanced clarity regarding the hydrogen bonding interactions within the hydrated crystal structure while maintaining computational compatibility [31].

| Notation Type | Notation |

|---|---|

| SMILES (Canonical) | CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC@@HC(=O)O.O |

| SMILES (Isomeric) | CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC@@HC(=O)O.O |

| InChI (Standard) | InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1 |

| InChI Key (Primary) | FPJYMUQSRFJSEW-ZOWNYOTGSA-N |

| InChI Key (Alternative) | FBOZXECLQNJBKD-ZDUSSCGKSA-N |

Structural Features and Molecular Geometry

Methotrexate hydrate possesses the molecular formula C₂₀H₂₂N₈O₅·xH₂O, where x represents a variable number of water molecules that can range from 1 to 4 depending on crystallization conditions [1] [2]. The compound exhibits a molecular weight of 454.44 g/mol on an anhydrous basis [3] [4]. The molecular architecture consists of three distinct structural domains: a pteridine ring system, a para-aminobenzoic acid moiety, and a glutamic acid residue [5].

The pteridine ring system forms the core heterocyclic framework, containing nitrogen atoms at positions 1, 3, 5, and 8. The 2,4-diaminopteridine structure serves as the primary recognition element for biological targets [5]. The molecular geometry demonstrates significant conformational flexibility, particularly around key rotatable bonds that allow the molecule to adapt to different chemical environments [6].

The spatial arrangement of functional groups exhibits remarkable variability. The C(9)-N(10) bond vectors can be positioned on opposite sides of the pteridine ring plane, creating pseudocenter symmetry relationships between different conformers [5]. This conformational freedom enables methotrexate hydrate to assume multiple stable configurations that are almost related by crystallographic symmetry operations.

X-ray Diffraction Analysis

Crystallographic Parameters

X-ray diffraction studies reveal that methotrexate hydrate crystallizes predominantly in the triclinic crystal system [6] [5]. High-resolution structural determination has been achieved at 1.7 Å resolution, providing detailed atomic-level information about the molecular arrangement [5]. The triclinic crystal system reflects the low symmetry of the molecule and accommodates the structural irregularities introduced by hydration and conformational variability.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | Mastropaolo et al. (2001) [5] |

| Resolution | 1.7 Å | Mastropaolo et al. (2001) [5] |

| Molecular Formula | C₂₀H₂₂N₈O₅·xH₂O | Multiple sources [1] [2] |

| Molecular Weight (anhydrous) | 454.44 g/mol | Sigma-Aldrich data [3] |

| Hydration State | Variable (1-4 water molecules) | Literature compilation [7] [8] |

Unit Cell Configuration

The unit cell configuration of methotrexate hydrate accommodates two independent molecules within the asymmetric unit, demonstrating the inherent structural diversity of this compound [5]. These independent molecules exhibit different conformations while maintaining the same chemical connectivity, illustrating the conformational plasticity that characterizes methotrexate hydrate structures.

The asymmetric unit contains methotrexate molecules with their glutamate carboxyl groups coordinated to metal ions in certain crystalline forms, particularly in metal salt derivatives [5]. This coordination pattern influences the overall packing arrangement and contributes to the stabilization of specific conformational states.

Molecular Packing Arrangements

Molecular packing within the crystal lattice involves extensive intermolecular interactions that stabilize the three-dimensional structure. The 2,4-diaminopteridine rings form characteristic hydrogen-bonded dimers through 2-fold symmetry-related arrangements [5]. These dimeric structures serve as fundamental building blocks for the extended crystal lattice.

The packing arrangement demonstrates significant variation depending on the hydration state and crystallization conditions. Different solvatomorphs exhibit distinct packing motifs:

| Form | Solvent System | Hydration State | Characteristic Features |

|---|---|---|---|

| Commercial Sample | Trihydrate | 3H₂O | Reticulated lattice structure [9] |

| Form I | Acetonitrile-water | CH₃CN·H₂O | Most crystalline form [9] |

| Form II | DMSO + water | 3H₂O | Lamellar crystal habit [9] |

| Form III | Methanol | Partially crystalline | No defined crystals [9] |

| Form IV | Water | 3H₂O | Striated crystal habit [9] |

| Form V | DMF + water | DMF·H₂O | Acicular crystal habit [9] |

Conformational Studies

Bond Lengths and Angles

Detailed structural analysis reveals that methotrexate hydrate exhibits considerable variation in bond lengths and angles across different conformational states. The conformational diversity arises primarily from rotations about single bonds, particularly the C(6)-C(9) bond connecting the pteridine ring to the para-aminobenzoic acid moiety [5].

The glutamate side chain displays notable conformational flexibility, with multiple rotameric states observed in crystal structures [5]. This flexibility allows the molecule to optimize its interactions with surrounding molecules and solvent systems. Bond angle variations accommodate the different spatial arrangements required for optimal intermolecular interactions.

Torsional Parameters

Torsional angle analysis demonstrates that methotrexate hydrate can undergo significant conformational changes through rotation about specific bonds. The most critical torsional parameters involve:

- C(6)-C(9) Bond Rotation: This rotation enables the pteridine ring and para-aminobenzoic acid moiety to adopt different relative orientations [5]

- Glutamate Side Chain Torsions: Multiple torsional angles along the glutamate chain contribute to conformational diversity [5]

- N(10)-Methyl Group Orientation: The N-methyl substituent can adopt different orientations relative to the pteridine plane [5]

These torsional changes allow methotrexate hydrate to adapt to different binding environments and crystal packing requirements. The conformational flexibility observed in crystal structures provides experimental evidence for the molecule's ability to undergo significant structural rearrangements.

Rotational Barriers

Computational and experimental studies indicate that rotational barriers around key bonds in methotrexate hydrate are relatively low, facilitating conformational interconversion [5]. The C(6)-C(9) bond exhibits particularly low rotational barriers, explaining the observed conformational diversity in crystal structures.

The rotational freedom around single bonds enables methotrexate hydrate to explore multiple conformational states. This flexibility is crucial for biological activity, as it allows the molecule to adapt to different receptor binding sites and optimize intermolecular interactions. The experimental observation of multiple conformers in the same crystal structure provides direct evidence for the low energy barriers between different conformational states [5].

Water Molecule Integration

Hydration Sites and Water Molecule Distribution

Water molecules in methotrexate hydrate structures occupy specific binding sites that are determined by the hydrophilic functional groups present in the molecule [10] [9]. The variable hydration state (ranging from monohydrate to tetrahydrate) reflects the capacity of different crystal forms to accommodate varying numbers of water molecules [8].

Hydration sites are preferentially located near:

- The 2,4-diaminopteridine ring system

- Carboxylate groups of the glutamic acid residue

- The benzoyl carbonyl oxygen

- The amide linkage between aromatic and glutamate moieties

The distribution of water molecules shows distinct patterns in different polymorphic forms. Trihydrate forms represent the most commonly observed hydration state, with water molecules occupying well-defined crystallographic positions [9].

Hydrogen Bonding Network

The hydrogen bonding network in methotrexate hydrate involves complex interactions between the drug molecule, water molecules, and neighboring drug molecules within the crystal lattice [10] [11]. Key hydrogen bonding patterns include:

| Bonding Type | Description | Structural Role |

|---|---|---|

| 2,4-Diaminopteridine Dimers | 2-fold symmetry-related hydrogen bonds | Crystal packing stabilization [5] |

| Water-Mediated Networks | Three-water-molecule clusters | Extended hydrogen bonding [10] |

| Benzoyl Carbonyl Interactions | Direct hydrogen bonds to carbonyl oxygen | Intermolecular stabilization [5] |

| Glutamate Coordination | Salt bridges and hydrogen bonds | Metal coordination sites [5] |

The hydrogen bonding network demonstrates remarkable complexity, with water molecules serving as both donors and acceptors in extended hydrogen bonding chains [10]. In protein-bound forms, water molecules create bridging interactions that enhance the electrostatic complementarity between methotrexate and its biological targets [11].

Strongly bound water molecules improve the electrostatic fit in the pteridine region, while water bridges in the benzoyl and glutamate regions facilitate the formation of hydrogen bonds between remote polar sites [11]. This network stabilization contributes significantly to the overall binding affinity and structural stability.

Structural Role of Water Molecules

Water molecules in methotrexate hydrate serve multiple structural functions beyond simple space filling. They act as:

Structural Connectors: Water molecules bridge gaps between hydrophilic regions of adjacent molecules, facilitating crystal packing optimization [11]

Conformational Stabilizers: Specific water molecule positions stabilize particular conformational states of the methotrexate molecule [10]

Interface Mediators: In biological systems, water molecules mediate interactions between methotrexate and protein binding sites, improving complementarity [11]

Lattice Stabilizers: The integration of water molecules into the crystal lattice provides additional stabilization energy through hydrogen bonding networks [9]

The desolvation behavior varies significantly among different hydrated forms. Thermal analysis reveals desolvation temperatures ranging from 87.65°C to 120°C, depending on the specific hydration state and water molecule binding strength [9]. The calculated binding energies for water molecules range from 20.29 to 49.71 kJ/mol, indicating moderate to strong water-solid interactions [9].

The variable water content observed in different crystalline forms (ranging from 7.3% to 16.5% by weight) reflects the diverse hydration environments that can be accommodated by the methotrexate structure [9]. This variability in hydration state contributes to the observed polymorphism and affects physicochemical properties such as solubility and dissolution rate.

Physical Description

Solid

Bright yellow-orange, odorless, crystalline powder.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Melting Point

Melting point: 185-204 °C. /Methotrexate monohydrate/

195 °C

356-399 °F

UNII

Related CAS

7413-34-5 (di-hydrochloride salt)

Drug Indication

FDA Label

Nordimet is indicated for the treatment of: active rheumatoid arthritis in adult patients,polyarthritic forms of severe, active juvenile idiopathic arthritis (JIA), when the response to nonsteroidal anti-inflammatory drugs (NSAIDs) has been inadequate,moderate to severe plaque psoriasis in adults who are candidates for systemic therapy, and severe psoriatic arthritis in adult patients, induction of remission in moderate steroid-dependent Crohn's disease in adult patients, in combination with corticosteroids and for maintenance of remission, as monotherapy, in patients who have responded to methotrexate.

In rheumatological and dermatological diseasesActive rheumatoid arthritis in adult patients. Polyarthritic forms of active, severe juvenile idiopathic arthritis (JIA) in adolescents and children aged 3 years and over when the response to non-steroidal anti-inflammatory drugs (NSAIDs) has been inadequate. Severe, treatment-refractory, disabling psoriasis which does not respond sufficiently to other forms of treatment such as phototherapy, psoralen and ultraviolet A radiation (PUVA) therapy and retinoids, and severe psoriatic arthritis in adult patients. In oncologyMaintenance treatment of acute lymphoblastic leukaemia (ALL) in adults, adolescents and children aged 3 years and over.

Livertox Summary

Drug Classes

Therapeutic Uses

Methotrexate is indicated for treatment of breast carcinoma, head and neck cancers (epidermoid), non-small cell lung carcinoma (especially squamous cell types), small cell lung carcinoma, and gestational trophoblastic tumors (gestational choriocarcinoma, chorioadenoma destruens, hydatidiform mole). /Included in US product labeling/

Methotrexate is indicated for treatment of cervical carcinoma, ovarian carcinoma, bladder carcinoma, colorectal carcinoma, esophageal carcinoma, gastric carcinoma, pancreatic carcinoma, and penile carcinoma. /NOT included in US product labeling/

Methotrexate is indicated for treatment of acute lymphocytic leukemia and prophylaxis and treatment of meningeal leukemia. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for METHOTREXATE (17 total), please visit the HSDB record page.

Mechanism of Action

Methotrexate and its polyglutanate metabolites reversibly inhibits dihydrofolate reductase, the enzyme that reduces folic acid to tetrahydrofolic acid. Inhibition of tetrahydrofolate formation limits the availability of one-carbon fragments necessary for synthesis of purines and the conversion of deoxyuridylate to thymidylate in the synthesis of DNA and cell reproduction. The affinity of dihydrofolate reductase for methotrexate is far greater than its affinity for folic acid or dihydrofolic acid. and, therefore, even very large doses of folic acid given simultaneously will not reverse the effects of methotrexate. Leucovorin calcium, a derivative of tetrahydrofolic acid, may block the effects of methotrexate if given shortly after the antineoplastic agent. Results of one study indicate that methotrexate also causes an increase in intracellular deoxyadenosine triphosphate, which is thought to inhibit ribonucleotide reduction, and polynucleotide ligase, an enzyme concerned in DNA synthesis and repair. Tissues with high rates of cellular proliferation such as neoplasms, psoriatic epidermis, bone marrow, the lining of the GI tract, hair matrix, and fetal cells are most sensitive to the effects of methotrexate.

Methotrexate ... has immunosuppressive activity, in part possibly as a result of inhibition of lymphocyte multiplication. The mechanism(s) of action in the management of rheumatoid arthritis of the drug is not known, although suggested mechanisms have included immunosuppressive and/or antiinflammatory effects.

Vapor Pressure

Absorption Distribution and Excretion

Methotrexate is >80% excreted as the unchanged drug and approximately 3% as the 7-hydroxylated metabolite. Methotrexate is primarily excreted in the urine with 8.7-26% of an intravenous dose appearing in the bile.

The volume of distribution of methotrexate at steady state is approximately 1L/kg.

Methotrexate clearance varies widely between patients and decreases with increasing doses. Currently, predicting clearance of methotrexate is difficult and exceedingly high serum levels of methotrexate can still occur when all precautions are taken.

In adults, oral absorption of methotrexate appears to be dose dependent. Peak serum levels are reached within one to two hours. At doses of 30 mg/sq m or less, methotrexate is generally well absorbed with a mean bioavailability of about 60%. The absorption of doses greater than 80 mg/sq m is significantly less, possibly due to a saturation effect.

After intravenous administration, the initial volume of distribution is approximately 0.18 L/kg (18% of body weight) and steady-state volume of distribution is approximately 0.4 to 0.8 L/kg (40% to 80% of body weight).

Protein binding: Moderate (approximately 50%), primarily to albumin.

At serum methotrexate concentrations exceeding 0.1 umol/mL passive diffusion becomes a major means of intracellular transport of the drug. The drug is widely distributed into body tissues with highest concn in the kidneys, gallbladder, spleen, liver, and skin.

For more Absorption, Distribution and Excretion (Complete) data for METHOTREXATE (10 total), please visit the HSDB record page.

Metabolism Metabolites

After absorption, methotrexate undergoes hepatic and intracellular metabolism to form methotrexate polyglutamate, metabolites which by hydrolysis may be converted back to methotrexate. Methotrexate polyglutamates inhibit dihydrofolate reductase and thymidylate synthetase. Small amounts of these polyglutamate metabolites may remain in tissues for extended periods; the retention and prolonged action of these active metabolites vary among different cells, tissues, and tumors. In addition, small amounts of methotrexate polyglutamate may be converted to 7-hydroxymethotrexate; accumulation of this metabolite may become substantial following administration of high doses of methotrexate, since the aqueous solubility of 7-hydroxymethotrexate is threefold to fivefold lower than that of the parent compound. Following oral administration of methotrexate, the drug also is partially metabolized by the intestinal flora.

After absorption, methotrexate undergoes hepatic and intracellular metabolism to form methotrexate polyglutamate, metabolites which by hydrolysis may be converted back to methotrexate. Methotrexate polyglutamates inhibit dihydrofolate reductase and thymidylate synthetase. Small amounts of these polyglutamate metabolites may remain in tissues for extended periods; the retention and prolonged action of these active metabolites vary among different cells, tissues, and tumors. In addition, small amounts of methotrexate polyglutamate may be converted to 7-hydroxymethotrexate; accumulation of this metabolite may become substantial following administration of high doses of methotrexate, since the aqueous solubility of 7-hydroxymethotrexate is threefold to fivefold lower than that of the parent compound. Following oral administration of methotrexate, the drug also is partially metabolized by the intestinal flora. Renal excretion is the primary route of elimination, and is dependent upon dosage and route of administration (A620). Route of Elimination: Renal excretion is the primary route of elimination and is dependent upon dosage and route of administration. IV administration, 80% to 90% of the administered dose is excreted unchanged in the urine within 24 hours. There is limited biliary excretion amounting to 10% or less of the administered dose. Half Life: Low doses (less than 30 mg/m^2): 3 to 10 hours; High doses: 8 to 15 hours.

Associated Chemicals

Methotrexate monohydrate;133073-73-1

Wikipedia

1-Hexanol

Drug Warnings

Methotrexate should be used with extreme caution in patients with infection, peptic ulcer, ulcerative colitis, or debility, and in very young or geriatric patients. Methotrexate should be used with extreme caution, if at all, in patients with malignant disease who have preexisting liver damage or impaired hepatic function, preexisting bone marrow depression, aplasia, leukopenia, thrombocytopenia, or anemia; the drug is usually contraindicated in patients with impaired renal function. In the management of psoriasis, methotrexate is contraindicated in patients with poor nutritional status or severe renal or hepatic disorders, those with overt or laboratory evidence of an immunodeficiency syndrome, and in those with preexisting blood dyscrasias such as bone marrow hypoplasia, leukopenia, thrombocytopenia, or clinically important anemia; relative contraindications also include cirrhosis, active or recent hepatitis, or excessive alcohol consumption. In the management of rheumatoid arthritis, methotrexate is contraindicated in patients with preexisting blood dyscrasias such as bone marrow hypoplasia, leukopenia, thrombocytopenia, or clinically important anemia; those with overt or laboratory evidence of immunodeficiency syndromes; and those with excessive alcohol consumption, alcoholic liver disease, or chronic liver disease.

Elevations in serum uric acid concentrations may occur in patients receiving methotrexate as a result of cell destruction and hepatic and renal damage. In some patients, uric acid nephropathy and acute renal failure may result. Tumor lysis syndrome associated with other cytotoxic drugs (e.g., fludarabine, cladribine), also has been reported in patients with rapidly growing tumors who were receiving methotrexate. Pharmacologic and appropriate supportive treatment may prevent or alleviate this complication. Methotrexate also was reported to precipitate acute gouty arthritis in two patients being treated for psoriasis. Administration of large volumes of fluids, alkalinization of the urine, and/or administration of allopurinol may be useful in preventing acute attacks of hyperuricemia and uric acid nephropathy.

Severe nephropathy manifested by azotemia, hematuria, and renal failure may occur in patients receiving methotrexate; fatalities have been reported. In one study, postmortem examination revealed extensive necrosis of the epithelium of the convoluted tubules. In patients with renal impairment, methotrexate accumulation and increased toxicity or additional renal damage may occur.

For more Drug Warnings (Complete) data for METHOTREXATE (22 total), please visit the HSDB record page.

Biological Half Life

Terminal: Low doses: 3 to 10 hours. High doses: 8 to 15 hours. Note: There is wide interindividual variation in clearance rates. Small amounts of methotrexate and its metabolites are protein-bound and may remain in tissues (kidneys, liver) for weeks to months; the presence of fluid loads, such as ascites or pleural effusion, and renal function impairment will also delay clearance.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

Preparation: J.M. Smith, D.B. Cosulich, US 2512572 (1959 to Cyanamid)

General Manufacturing Information

A folic acid antagonist

Methotrexate is a mixture containing at least 85% 4-amino-10-methylfolic acid, calculated on the anhydrous basis, and small amounts of related compounds.

Information available in 2005 indicated that Methotrexate was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Colombia, Croatia, Cyprus, Czech Republic, Denmark, Finland, France, Germany, Greece, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Luxembourg, Malaysia, Mexico, Netherlands, New Zealand, Norway, Poland, Portugal, Romania, Russian Federation, Singapore, South Africa, Spain, Sweden, Switzerland, Thailand, Turkey, United Kingdom, Yugoslavia (1,2)

Information available in 2005 indicated that Methotrexate sodium was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Belgium, Brazil, Canada, Czech Republic, Denmark, France, Germany, Indonesia, Israel, Italy, Malaysia, Mexico, Netherlands, New Zealand, Poland, Romania, Slovenia, South Africa, Spain, Sweden, Switzerland, Thailand, Turkey, United Kingdom, United States (1,2) /Methotrexate Sodium/

Analytic Laboratory Methods

Analyte: methotrexate; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: methotrexate; matrix: chemical purity; procedure: liquid chromatography with detection at 302 nm and comparison to standards

Analyte: methotrexate; matrix: pharmaceutical preparation (injection solution); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)

For more Analytic Laboratory Methods (Complete) data for METHOTREXATE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

A RADIOIMMUNOASSAY PROCEDURE WAS DEVELOPED FOR DIRECT MEASUREMENT OF METHOTREXATE IN PLASMA, SERUM, CSF OR URINE SAMPLES. ASSAY IS SENSITIVE TO 100 PICOGRAMS; IS HIGHLY SPECIFIC FOR METHOTREXATE IN PRESENCE OF LEUCOVORIN, FOLIC & TETRAHYDROFOLIC ACID & OTHER FOLATE ANALOGS.

Sample matrix: Blood plasma. Sample preparation: Add trichloroacetic acid and centrifuge; add acetic acid-sodium acetate buffer; oxidize with aqueous potassium permanganate solution; add hydrogen peroxide. Assay procedure: HPLC with fluoroescence detection. Limit of detection: 0.01 ug/ml. /From table/

Sample matrix: Blood serum and urine. Sample preparation: Add sample to H-methotrexate; add yeast lysate mix; incubate; centrifuge. Assay procedure: Radiobinding assay. Limit of detection: 450 ng. /From table/

For more Clinical Laboratory Methods (Complete) data for METHOTREXATE (6 total), please visit the HSDB record page.

Storage Conditions

Interactions

Severe, sometimes fatal, toxicity (including hematologic and GI toxicity) has occurred following administration of a non-steroidal anti-inflammatory agent (eg, indomethacin, ketoprofen) concomitantly with methotrexate (particularly with high dose therapy) in patients with various malignant neoplasms, psoriasis, or rheumatoid arthritis.

Concomitant use of penicillins (e.g., amoxicillin, carbenicillin, mezlocillin) may decrease renal clearance of methotrexate, presumably by inhibiting renal tubular secretion of the drug. Increased serum concentrations of methotrexate, resulting in GI or hematologic toxicity, have been reported in patients receiving low- or high-dose methotrexate therapy concomitantly with penicillins, and patients receiving the drugs concomitantly should be carefully monitored.

Concurrent adminstration of intrathecal methotrexate and acyclovir may result in neurological abnormalities; use with caution.

For more Interactions (Complete) data for METHOTREXATE (16 total), please visit the HSDB record page.